molecular formula C14H17NO3S2 B15223502 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate

Cat. No.: B15223502
M. Wt: 311.4 g/mol
InChI Key: HWDZDROOBXFNHG-UHFFFAOYSA-N
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Description

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate is an organic compound known for its unique structural features and reactivity It is characterized by the presence of multiple methyl groups, a dihydrobenzofuran ring, and a sulfonyl isothiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate typically involves the reaction of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetonitrile or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure efficient and cost-effective production. Additionally, industrial processes would incorporate advanced purification techniques to achieve the required purity standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include thiourea derivatives, sulfonamides, and other substituted benzofuran compounds. These products are often of interest for their potential biological activity and material properties .

Scientific Research Applications

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate involves its reactivity with nucleophiles. The sulfonyl isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, such as thioureas and sulfonamides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate is unique due to its combination of a dihydrobenzofuran ring with multiple methyl groups and a sulfonyl isothiocyanate functional group.

Properties

Molecular Formula

C14H17NO3S2

Molecular Weight

311.4 g/mol

IUPAC Name

2,2,4,6,7-pentamethyl-N-(sulfanylidenemethylidene)-3H-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C14H17NO3S2/c1-8-9(2)13(20(16,17)15-7-19)10(3)11-6-14(4,5)18-12(8)11/h6H2,1-5H3

InChI Key

HWDZDROOBXFNHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N=C=S)C

Origin of Product

United States

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